The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests this molecule could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are a powerful tool for constructing carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and other complex organic molecules .
The pyridine ring is a common scaffold found in many drugs. Modifying the pyridine ring with different substituents can lead to compounds with diverse biological activities. Therefore, 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be a starting point for the development of new drugs, although further research would be necessary to determine its specific properties.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C25H28BNO4 and a molecular weight of 417.31 g/mol. This compound features a pyridine core substituted with two benzyloxy groups and a boron-containing dioxaborolane moiety, which contributes to its unique chemical properties. The presence of the boron atom allows for potential applications in various
While specific biological activity data for 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited, compounds containing similar structures have shown potential as:
The synthesis of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:
This compound has several potential applications:
Interaction studies involving 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are essential to understand its reactivity and potential biological effects. These studies may include:
Several compounds share structural similarities with 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine | C19H21BNO3 | Lacks additional benzyloxy group |
2-Benzyloxy-pyridine | C12H11NO | Simpler structure without boron |
4-Borono-phenylboronic Acid | C12H12B2O4 | Different functional groups but similar reactivity |
The uniqueness of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its dual functionality as both a boronic ester and a pyridine derivative with multiple substituents. This combination enhances its reactivity and potential application scope compared to simpler analogs .